2-(Diethoxyphosphoryl)acetic acid

Catalog No.
S702969
CAS No.
3095-95-2
M.F
C6H13O5P
M. Wt
196.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diethoxyphosphoryl)acetic acid

CAS Number

3095-95-2

Product Name

2-(Diethoxyphosphoryl)acetic acid

IUPAC Name

2-diethoxyphosphorylacetic acid

Molecular Formula

C6H13O5P

Molecular Weight

196.14 g/mol

InChI

InChI=1S/C6H13O5P/c1-3-10-12(9,11-4-2)5-6(7)8/h3-5H2,1-2H3,(H,7,8)

InChI Key

DVQMPWOLBFKUMM-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC(=O)O)OCC

Canonical SMILES

CCOP(=O)(CC(=O)O)OCC

Synthesis and Properties

2-(Diethoxyphosphoryl)acetic acid, also known as diethyl phosphonoacetic acid, is an organophosphorus compound with the formula C6H13O5P. It is a colorless liquid soluble in water and various organic solvents. The synthesis of 2-(Diethoxyphosphoryl)acetic acid typically involves the reaction of diethyl phosphite with chloroacetic acid [].

Potential Applications

Research into 2-(Diethoxyphosphoryl)acetic acid has explored its potential applications in various scientific fields:

  • Medicinal Chemistry

    Due to its structural similarity to natural metabolites, 2-(Diethoxyphosphoryl)acetic acid has been investigated as a potential scaffold for drug discovery. Studies have explored its derivatives as enzyme inhibitors and for their antimicrobial properties [].

  • Material Science

    The ability of 2-(Diethoxyphosphoryl)acetic acid to form esters and chelate metals makes it a potential candidate for the development of new materials with specific functionalities. Research has explored its use in flame retardants and as a precursor for metal-organic frameworks [, ].

  • Organic Chemistry

    2-(Diethoxyphosphoryl)acetic acid can be used as a building block for the synthesis of more complex organic molecules. Its reactivity allows for the introduction of a phosphonate group into various organic structures [].

Current Research Trends

While research on 2-(Diethoxyphosphoryl)acetic acid is ongoing, it is not as widely studied as other organophosphorus compounds. Current research trends focus on:

  • Developing its derivatives with improved biological activity and selectivity for specific targets [].
  • Exploring its potential for applications in catalysis and polymer chemistry.
  • Investigating its environmental behavior and potential degradation pathways.

2-(Diethoxyphosphoryl)acetic acid, with the chemical formula C6H13O5P and CAS number 3095-95-2, is a phosphonic acid derivative characterized by its unique structure, which includes two ethoxy groups attached to a phosphorus atom and an acetic acid moiety. This compound is recognized for its potential applications in pharmaceuticals and agricultural chemistry due to its reactivity and ability to form various derivatives. Its linear structure can be represented as (C2H5O)2P(O)CH2COOH, indicating the presence of both phosphonate and carboxylic acid functional groups .

  • Mimic natural phosphate groups: The diethyl phosphate group might interact with enzymes or receptors that typically bind to phosphate groups in biological systems.
  • Modulate enzyme activity: By mimicking natural substrates, the compound could potentially inhibit or activate specific enzymes.
Typical of phosphonic acids, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Hydrolysis: In aqueous conditions, it can hydrolyze to yield diethoxyphosphonic acid and acetic acid.
  • Nucleophilic Substitution: The phosphorus atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further functionalization.

Research indicates that 2-(Diethoxyphosphoryl)acetic acid exhibits biological activity that may include antimicrobial properties. Its structural similarity to other biologically active phosphonates suggests potential applications in drug development, particularly in targeting specific enzymes or pathways in microorganisms. The compound's ability to interact with biological systems makes it a candidate for further pharmacological studies .

Synthesis of 2-(Diethoxyphosphoryl)acetic acid can be achieved through various methods:

  • Phosphorylation of Acetic Acid: By reacting acetic acid with diethyl phosphite under acidic conditions, the desired product can be obtained.
  • Direct Esterification: The reaction of diethyl phosphite with chloroacetic acid can yield 2-(Diethoxyphosphoryl)acetic acid through esterification processes.
  • Hydrolysis of Phosphonates: Hydrolysis of diethyl phosphonate derivatives in the presence of acetic acid may also lead to the formation of this compound.

These methods underscore the compound's accessibility for research and industrial applications .

2-(Diethoxyphosphoryl)acetic acid finds applications in several areas:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting metabolic pathways.
  • Agricultural Chemicals: Its properties make it suitable for use as a pesticide or herbicide component.
  • Chemical Synthesis: It acts as a building block for more complex organic molecules in synthetic chemistry.

The compound's versatility allows it to be utilized across various sectors, enhancing its significance in both research and industry .

Interaction studies involving 2-(Diethoxyphosphoryl)acetic acid have primarily focused on its biochemical interactions. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes, although detailed mechanisms remain to be elucidated. Further research into its interactions with biological targets could provide insights into its potential therapeutic uses .

Several compounds share structural similarities with 2-(Diethoxyphosphoryl)acetic acid, highlighting its uniqueness:

Compound NameChemical FormulaKey Features
2-Chloro-2-diethoxyphosphoryl-acetic AcidC6H12ClO5PContains a chlorine substituent; potential for increased reactivity.
Diethyl PhosphateC4H11O4PSimpler structure; lacks the carboxylic acid functionality.
Diethyl PhosphonateC4H11O4PSimilar reactivity but without the acetic moiety; used widely in organic synthesis.

The presence of both diethoxy and acetic functionalities in 2-(Diethoxyphosphoryl)acetic acid distinguishes it from these similar compounds, providing unique reactivity patterns and potential applications in diverse fields .

Purity

97%min

XLogP3

-0.2

UNII

6L31G8862Z

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (93.18%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3095-95-2

Wikipedia

Diethyl phosphonoacetate

Dates

Modify: 2023-08-15

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